molecular formula C15H17BrN6O B10949563 6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10949563
M. Wt: 377.24 g/mol
InChI Key: GQQUOOSYISIVGA-UHFFFAOYSA-N
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Description

6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization . The pyrimidine ring can be formed via a nickel-catalyzed cyclization of amido-nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of both pyrazole and pyrimidine rings, and the bromine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17BrN6O

Molecular Weight

377.24 g/mol

IUPAC Name

6-bromo-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H17BrN6O/c1-4-21-10(3)12(7-18-21)9(2)19-15(23)13-5-14-17-6-11(16)8-22(14)20-13/h5-9H,4H2,1-3H3,(H,19,23)

InChI Key

GQQUOOSYISIVGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C

Origin of Product

United States

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